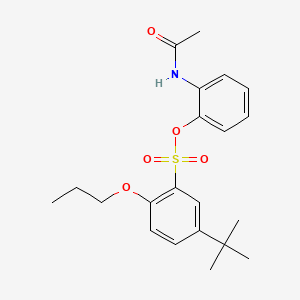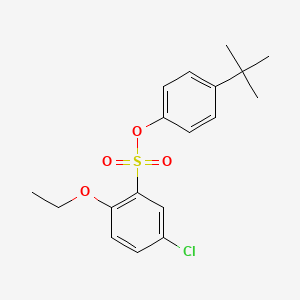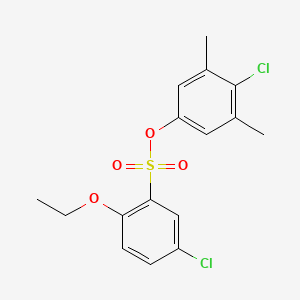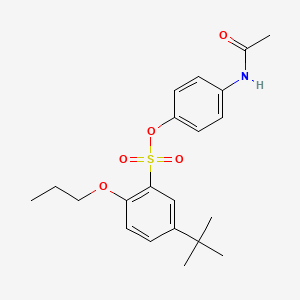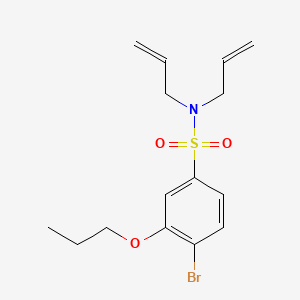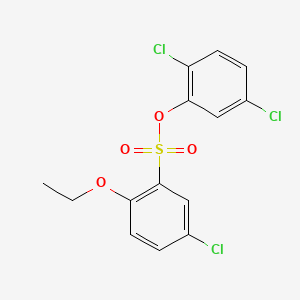
2,5-Dichlorophenyl 5-chloro-2-ethoxybenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dichlorophenyl 5-chloro-2-ethoxybenzene-1-sulfonate is a chemical compound with a complex structure and a wide range of applications in scientific research. It is commonly known as DCES and has been used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of DCES is not well understood. It is believed to inhibit the activity of certain enzymes and proteins by binding to them irreversibly. This leads to a disruption of their normal function and can result in various biochemical and physiological effects.
Biochemical and Physiological Effects:
DCES has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, which can lead to a disruption of normal cellular function. It has also been shown to have cytotoxic effects on certain cancer cells. However, the exact mechanisms underlying these effects are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DCES in lab experiments is its high potency. It can be used in small quantities to achieve significant effects. However, one limitation is its toxicity. It can be harmful to cells and organisms at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving DCES. One direction is to further investigate its mechanism of action and the biochemical and physiological effects it has on cells and organisms. Another direction is to explore its potential therapeutic applications, particularly in the treatment of cancer. Additionally, research could be conducted to develop new synthesis methods for DCES and other related compounds.
Méthodes De Synthèse
The synthesis of DCES involves the reaction of 2,5-dichlorophenol and 5-chloro-2-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
DCES has been used in various fields of scientific research, including biochemistry, pharmacology, and medicinal chemistry. It has been used as a tool to study the function of certain enzymes and proteins. It has also been used as a starting material for the synthesis of other compounds with potential therapeutic applications.
Propriétés
IUPAC Name |
(2,5-dichlorophenyl) 5-chloro-2-ethoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl3O4S/c1-2-20-12-6-4-10(16)8-14(12)22(18,19)21-13-7-9(15)3-5-11(13)17/h3-8H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFACTYSJRMLERE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)OC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl3O4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-Spiro[furo[2,3-C]pyridine-3,4'-piperidine] dihydrochloride](/img/structure/B7456516.png)


